1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride
CAS No.: 90829-25-7
Cat. No.: VC15890913
Molecular Formula: C16H11ClN2O
Molecular Weight: 282.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90829-25-7 |
|---|---|
| Molecular Formula | C16H11ClN2O |
| Molecular Weight | 282.72 g/mol |
| IUPAC Name | 1-(3-aminophenyl)isoquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C16H11ClN2O/c17-16(20)14-9-19-15(10-4-3-5-11(18)8-10)13-7-2-1-6-12(13)14/h1-9H,18H2 |
| Standard InChI Key | JDUYIATWDWKGDD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2C3=CC(=CC=C3)N)C(=O)Cl |
Introduction
Structural and Chemical Properties
The molecular architecture of 1-(3-aminophenyl)isoquinoline-4-carbonyl chloride combines an isoquinoline ring system with a 3-aminophenyl substituent at position 1 and a carbonyl chloride group at position 4. The isoquinoline nucleus provides a planar, aromatic framework that facilitates π-π interactions with biological targets, while the 3-aminophenyl group introduces hydrogen-bonding capabilities. The carbonyl chloride moiety enhances reactivity, enabling facile derivatization into esters, amides, or other functionalized analogs .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁ClN₂O |
| Molecular Weight | 298.73 g/mol |
| Exact Mass | 298.051 Da |
| Topological Polar Surface Area | 64.9 Ų |
| LogP (Partition Coefficient) | 3.58 |
These properties are derived from structural analogs such as 1-chloro-4-methylisoquinoline-3-carbonyl chloride, which shares comparable electronic and steric features . The carbonyl chloride group contributes to the compound’s electrophilicity, making it susceptible to nucleophilic attack—a critical feature for its utility in synthetic chemistry.
Synthetic Pathways and Optimization
The synthesis of 1-(3-aminophenyl)isoquinoline-4-carbonyl chloride involves multistep protocols, often beginning with palladium-catalyzed carbonylation reactions. A representative method, adapted from patent literature, proceeds as follows :
Step 1: Carbonylation of 8-Bromoisoquinoline
8-Bromoisoquinoline reacts with carbon monoxide (60 psi) in methanol using palladium acetate as a catalyst (mass ratio 1:0.5) at 60°C for 8 hours. This step yields 8-isoquinolinecarboxylic acid methyl ester, establishing the carbonyl foundation.
Step 2: Bromination at Position 4
The methyl ester undergoes bromination with N-bromosuccinimide (NBS) in acetic acid at 110°C for 16 hours, introducing a bromine atom at position 4. This intermediate, 4-bromo-isoquinoline-8-methyl formate, is isolated in 90% yield.
Step 3: Amination via Buchwald-Hartwig Coupling
The brominated derivative reacts with t-butyl carbamate in a palladium-cesium carbonate system (Isosorbide-5-Nitrae-dioxane, 90°C, 4 hours), substituting bromine with a tert-butoxycarbonyl (Boc)-protected amine. Acidic deprotection (HCl/EtOAc) finally yields the 4-amino derivative.
Table 2: Critical Reaction Parameters
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | CO, Pd(OAc)₂ | 60°C, 8h, 60 psi | 85 |
| 2 | NBS, AcOH | 110°C, 16h | 90 |
| 3 | t-BocNH₂, Cs₂CO₃, Pd | 90°C, 4h | 75 |
This pathway emphasizes the importance of palladium catalysis in constructing the isoquinoline scaffold and introducing functional groups regioselectively .
Pharmacological Applications and Mechanisms
1-(3-Aminophenyl)isoquinoline-4-carbonyl chloride serves as a key intermediate in developing therapeutics targeting kinase-dependent pathways. Derivatives of this compound exhibit pronounced proapoptotic activity in cancer cell lines, likely through inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) . For instance, trans-3-(3-aminophenyl)-N-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid—a related analog—demonstrates anticonvulsant efficacy by noncompetitive antagonism of AMPA receptors (IC₅₀ = 25.3 μM) .
Table 3: Biological Activities of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| trans-3-(4-Bromophenyl)-N-(4-Cl-Bn)† | AMPA Receptor | 48.1 μM |
| trans-3-(3-NH₂C₆H₄)-N-(4-Cl-Bn)‡ | Apoptosis Induction | <100 μM |
| 4-Aminoisoquinoline-8-methyl formate | Kinase Inhibition | Not Reported |
†N-(4-chlorobenzyl); ‡3-aminophenyl derivative .
The 3-aminophenyl substituent enhances binding affinity to hydrophobic pockets in kinase domains, while the carbonyl chloride allows conjugation with targeting moieties (e.g., antibodies, peptides) for improved selectivity .
Structure-Activity Relationship (SAR) Insights
Modifications to the isoquinoline core and substituents significantly influence pharmacological profiles:
-
Position 4 Substitution: Bromine or amino groups at this position improve VEGFR-2 inhibition by 40% compared to unsubstituted analogs .
-
Aminophenyl Orientation: The meta-aminophenyl group (position 3) enhances hydrogen bonding with Asp1046 in VEGFR-2’s ATP-binding site, as shown in molecular docking studies .
-
Carbonyl Chloride Reactivity: Conversion to amides or esters reduces cytotoxicity but improves blood-brain barrier penetration in anticonvulsant models .
Figure 1: Proposed Binding Mode in VEGFR-2
The 3-aminophenyl group occupies a hydrophobic cleft near Leu840, while the carbonyl chloride forms a covalent adduct with Cys1043—a mechanism under investigation for irreversible kinase inhibition .
Future Directions and Research Opportunities
-
Targeted Drug Delivery: Conjugating the carbonyl chloride with nanoparticle carriers could enhance tumor-specific uptake while minimizing off-target effects.
-
Dual Kinase Inhibition: Structural hybridization with pyrimidine or quinazoline scaffolds may yield dual VEGFR-2/EGFR inhibitors for multidrug-resistant cancers.
-
Neuroprotective Applications: Further exploration of AMPA receptor modulation could address unmet needs in epilepsy and neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume